
2-Cyclopropyl-5-iodo-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropyl-5-iodo-1,3-thiazole is a heterocyclic compound containing a thiazole ring substituted with a cyclopropyl group at the 2-position and an iodine atom at the 5-position. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-5-iodo-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-cyclopropylthioamide with iodine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclopropyl-5-iodo-1,3-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form thiazolidines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), bases (potassium carbonate), solvents (acetonitrile, DMF).
Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (dichloromethane, acetonitrile).
Reduction: Reducing agents (lithium aluminum hydride), solvents (ether, THF).
Major Products Formed
Substitution: 2-Cyclopropyl-5-substituted-1,3-thiazoles.
Oxidation: this compound sulfoxides or sulfones.
Reduction: 2-Cyclopropyl-1,3-thiazolidines.
Applications De Recherche Scientifique
2-Cyclopropyl-5-iodo-1,3-thiazole has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and materials science.
Mécanisme D'action
The mechanism of action of 2-Cyclopropyl-5-iodo-1,3-thiazole involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, the compound’s ability to undergo various chemical reactions allows it to form reactive intermediates that can interact with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyclopropyl-1,3-thiazole: Lacks the iodine substitution at the 5-position.
5-Iodo-1,3-thiazole: Lacks the cyclopropyl substitution at the 2-position.
2-Phenyl-5-iodo-1,3-thiazole: Contains a phenyl group instead of a cyclopropyl group at the 2-position.
Uniqueness
2-Cyclopropyl-5-iodo-1,3-thiazole is unique due to the presence of both the cyclopropyl and iodine substituents, which confer distinct chemical and biological properties. The cyclopropyl group enhances the compound’s stability and lipophilicity, while the iodine atom provides a site for further functionalization and substitution reactions.
Propriétés
Formule moléculaire |
C6H6INS |
|---|---|
Poids moléculaire |
251.09 g/mol |
Nom IUPAC |
2-cyclopropyl-5-iodo-1,3-thiazole |
InChI |
InChI=1S/C6H6INS/c7-5-3-8-6(9-5)4-1-2-4/h3-4H,1-2H2 |
Clé InChI |
NGWFJJBWKKJQCA-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=NC=C(S2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzyl 3-(aminomethyl)-2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13220439.png)

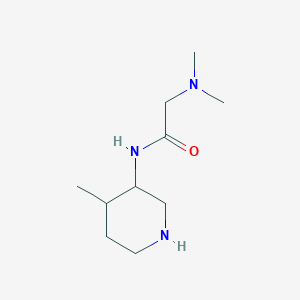
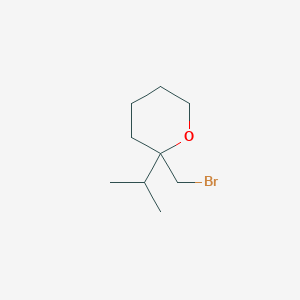
![Bicyclo[2.2.2]octane-2-sulfonyl chloride](/img/structure/B13220469.png)

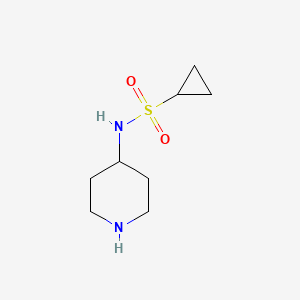
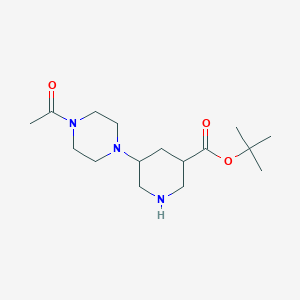

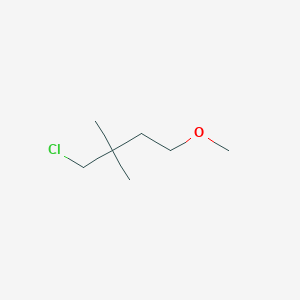
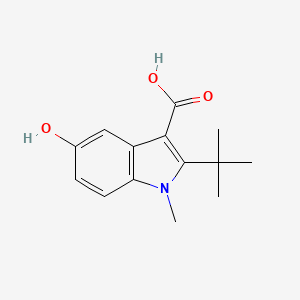
![Methyl 3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13220505.png)

